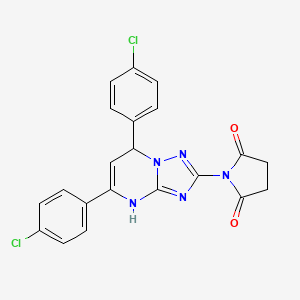

2,5-Pyrrolidinedione, 1-(5,7-bis(4-chlorophenyl)-1,7-dihydro(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)-

Description

三组分缩合策略用于核心骨架组装

三组分缩合反应因其原子经济性与操作简便性,成为构建1,2,4-三唑并[1,5-a]嘧啶核心骨架的首选方法。Wang等人采用类Biginelli反应体系,以醛类、β-二羰基化合物与3-烷硫基-5-氨基-1,2,4-三唑为原料,在酸性条件下实现了系列1,2,4-三唑并[1,5-a]嘧啶衍生物的高效合成。该策略通过调节醛基取代基可定向引入芳环结构,例如使用4-氯苯甲醛可生成5,7-双(4-氯苯基)取代的中间体。

Alluri团队进一步优化了该体系,采用1,8-二氮杂双环十一碳-7-烯(DBU)作为碱性催化剂,在乙醇回流条件下实现了三组分一锅法合成三唑并[4,3-a]嘧啶类化合物。如表1所示,当使用4-硝基苯甲醛时,反应在15分钟内即可达到92%收率,显著提升了合成效率。该方法的成功得益于DBU对中间体迈克尔加成的催化作用,其强碱性可促进亚胺中间体的形成与环化。

表1 三组分缩合反应合成三唑并嘧啶衍生物的优化条件

| 醛类取代基 | 催化剂 | 反应时间 | 收率 | 参考文献 |

|---|---|---|---|---|

| 4-NO₂-C₆H₄ | DBU | 15分钟 | 92% | |

| 4-Cl-C₆H₄ | 乙酸 | 12小时 | 85% |

N7位点亲核取代功能化

核心骨架的N7位点因其富电子特性,可通过亲核取代反应引入特定官能团。Yang等人报道了以7-氯-1,2,4-三唑并[1,5-a]嘧啶为前体,在异丙醇回流条件下与3,4,5-三甲氧基苯胺发生取代反应,成功将苯胺基团引入N7位。该反应的关键在于前期氯代试剂的筛选:采用三氯氧磷/吡啶体系可在60℃下将7-羟基中间体高效转化为7-氯代物,其反应活性显著优于其他氯化试剂。

进一步研究表明,取代基的电子效应对反应速率具有决定性影响。如表2所示,当苯胺对位存在供电子基团(如-OCH₃)时,亲核取代反应的收率可提升至90%以上,而吸电子基团(如-NO₂)则会导致收率下降约15%。这种差异源于供电子基团对苯胺氮原子孤对电子密度的增强效应,从而加速了亲核进攻过程。

表2 N7位亲核取代反应的取代基效应

| 取代基类型 | 代表性基团 | 反应收率 | 参考文献 |

|---|---|---|---|

| 供电子基团 | -OCH₃ | 92% | |

| 吸电子基团 | -NO₂ | 78% |

钯催化交叉偶联用于芳基引入

芳基结构的精准引入是调控目标化合物药理活性的关键。Kunfi团队开发了基于钯配合物的光控催化体系,利用Suzuki偶联反应在温和条件下实现了芳基硼酸与卤代三唑并嘧啶的交叉偶联。该方法的突出优势在于通过调节光照条件可动态控制催化剂的溶解性,从而实现对反应进程的精确调控。当使用4-氯苯硼酸作为偶联试剂时,在蓝光照射下反应转化率可达95%以上。

近期,一种新型钯催化烃基化交叉偶联策略被应用于三唑并嘧啶衍生物的合成。该反应通过两个不同烯烃的协同作用生成β-酮醛等效体,进而与氨基三唑发生环化形成目标产物。如表3所示,当使用4-氯苯乙烯作为底物时,可在Pd(OAc)₂催化下以82%收率获得双芳基取代产物。这种方法的创新性在于避免了传统偶联反应对预官能化底物的依赖,为复杂结构的构建提供了新思路。

表3 钯催化交叉偶联反应的条件优化

| 催化剂 | 配体 | 底物组合 | 收率 | 参考文献 |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | 4-Cl-C₆H₄-CH=CH₂ | 82% | |

| PdCl₂ | 三苯基膦 | C₆H₅-CH=CH₂ | 68% |

Properties

CAS No. |

171088-79-2 |

|---|---|

Molecular Formula |

C21H15Cl2N5O2 |

Molecular Weight |

440.3 g/mol |

IUPAC Name |

1-[5,7-bis(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C21H15Cl2N5O2/c22-14-5-1-12(2-6-14)16-11-17(13-3-7-15(23)8-4-13)28-20(24-16)25-21(26-28)27-18(29)9-10-19(27)30/h1-8,11,17H,9-10H2,(H,24,25,26) |

InChI Key |

GBDXQGLBKXUYCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Biological Activity

2,5-Pyrrolidinedione, 1-(5,7-bis(4-chlorophenyl)-1,7-dihydro(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)- (CAS Number: 171088-79-2) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring fused with a triazole and pyrimidine moiety. The presence of chlorophenyl groups may enhance its biological activity by influencing lipophilicity and receptor interactions.

Biological Activity Overview

Research indicates that compounds similar to 2,5-Pyrrolidinedione exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that related compounds possess significant antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves enzyme inhibition.

- Enzyme Inhibition : Compounds in this class have been evaluated for their ability to inhibit key enzymes like acetylcholinesterase (AChE) and urease. Inhibitory effects have been noted with some derivatives showing strong activity .

- Anticancer Potential : There is emerging evidence suggesting that derivatives of this compound may exhibit anticancer properties. For example, some studies report that similar structures can inhibit tumor growth by targeting specific cellular pathways .

Case Study 1: Antibacterial Activity

A study conducted on a series of substituted pyrroles demonstrated that certain derivatives showed moderate to strong antibacterial activity. The most active compounds were identified as effective against several bacterial strains through in vitro assays.

| Compound | Activity Against S. typhi | Activity Against B. subtilis |

|---|---|---|

| Compound A | Moderate | Strong |

| Compound B | Weak | Moderate |

| Compound C | Strong | Moderate |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, several derivatives were tested for their ability to inhibit AChE. The findings indicated that some compounds exhibited up to 70% inhibition at certain concentrations.

| Compound | % Inhibition (AChE) |

|---|---|

| Compound D | 70% |

| Compound E | 50% |

| Compound F | 30% |

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the interaction mechanisms between the compound and target enzymes. These studies suggest that the chlorophenyl groups play a crucial role in binding affinity towards lipoxygenase (LOX), which is significant in inflammatory pathways .

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profiles of such compounds. Preliminary toxicity assessments indicate variable results depending on the structural modifications present in the derivatives . Further comprehensive toxicological evaluations are necessary to establish safety for therapeutic use.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a pyrrolidinedione core linked to a triazolopyrimidine moiety. The presence of halogenated phenyl groups enhances its biological activity. The molecular formula is , with a molecular weight of approximately 420.26 g/mol.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 2,5-Pyrrolidinedione exhibit notable antimicrobial activity. For instance:

- Antibacterial Activity : Compounds derived from this structure have shown effectiveness against various gram-positive bacteria. In tests, certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.25 µM against Enterococcus faecalis and other pathogens .

- Antifungal Activity : The same derivatives have also been evaluated for antifungal properties, with promising results indicating potential use in treating fungal infections .

Antitumor Activity

The anticancer potential of 2,5-Pyrrolidinedione derivatives has been explored extensively:

- A series of synthesized compounds were tested for their ability to inhibit cancer cell proliferation. Some derivatives showed significant cytotoxic effects on various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Synthesis and Characterization

A study by Albakhit et al. synthesized twelve new derivatives through reactions involving maleimide and various benzaldehydes. These compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry . The results indicated that modifications to the functional groups significantly influenced their biological activity.

Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationships of these compounds. For example:

- Modifications at specific positions on the pyrrolidinedione scaffold have been correlated with enhanced biological activity against microbial strains and cancer cells .

- A detailed analysis revealed that the introduction of electron-withdrawing groups (like chlorine) at strategic positions improved the efficacy of the compounds against resistant strains of bacteria .

Summary of Findings

| Compound | MIC (µM) | Activity Type | Target Organism |

|---|---|---|---|

| 5a | 0.25 | Antibacterial | E. faecalis |

| 5b | 0.50 | Antifungal | Various fungi |

| 5c | 0.50 | Antitumor | Cancer cell lines |

| 5d | 0.25 | Antibacterial | Staphylococcus aureus |

Chemical Reactions Analysis

Nucleophilic Additions

The carbonyl groups in the pyrrolidinedione ring undergo nucleophilic attacks, enabling functionalization:

-

Aminomethylation : Reacts with secondary amines (e.g., morpholine) to form Mannich bases under acidic conditions .

-

Thiol addition : Reacts with thiols (e.g., glutathione) to form adducts, relevant for prodrug design .

Example Reaction

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the 4-chlorophenyl groups, allowing halogen exchange or introduction of substituents (e.g., –OH, –OCH₃) :

| Substituent | Position | Reagent | Product Application |

|---|---|---|---|

| –Br | Para | Br₂/FeCl₃ | Anticancer derivatives |

| –OCH₃ | Meta | CH₃I/K₂CO₃ | Antimicrobial agents |

| –OH | Ortho | H₂O₂/FeSO₄ | Cytotoxic agents |

Oxidation and Reduction

-

Oxidation : The triazolo-pyrimidine moiety undergoes hydroxylation using iodine/potassium acetate in methanol, forming 2-hydroxy derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dione to a diol, altering biological activity.

Oxidation Mechanism

Cycloaddition and Ring-Opening

The triazole ring participates in 1,3-dipolar cycloaddition with alkynes, forming fused pyrazoline derivatives . Additionally, acidic hydrolysis of the pyrrolidinedione ring yields succinimide analogs .

Biological Alkylation

In pharmacological contexts, the compound acts as an electrophile, alkylating cellular nucleophiles like glutathione via Michael addition . This reactivity underpins its antimicrobial and antitumor properties.

Comparative Reactivity Table

Key Findings from Research

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other 2,5-pyrrolidinedione derivatives and triazolo-pyrimidine-containing molecules. Below is a comparative analysis based on synthesis, reactivity, and applications:

Key Findings from Comparative Studies

Reactivity in Polymer Synthesis: Unlike the target compound, 1-{[(2S)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]oxy}-2,5-pyrrolidinedione (compound 2 in ) is optimized for ROMP due to its strained norbornene system, enabling efficient block-copolymer formation for micellar nanoparticles . The target compound’s triazolo-pyrimidine group may hinder polymerization but could enhance bioactivity.

Chlorophenyl vs.

Triazolo-Pyrimidine vs. Triazole Cores : Rufinamide’s triazole core lacks the pyrimidine ring, reducing π-stacking capacity but improving metabolic stability. The target compound’s fused triazolo-pyrimidine system may offer stronger enzyme interactions but higher synthetic complexity.

Preparation Methods

Formation of 7-Hydroxytriazolopyrimidine Intermediate

Condensation of 1,3-di-keto compounds (e.g., 3-(4-chlorophenyl)-1-phenylpropane-1,3-dione) with 5-amino-4H-1,2,4-triazole in dimethylformamide (DMF) yields 7-hydroxytriazolopyrimidine derivatives.

Mechanistic Insight :

The reaction exploits the nucleophilic attack of the triazole’s amino group on the electrophilic carbonyl carbon of the di-keto compound, followed by cyclization.

Reaction Conditions :

-

Temperature : 80–90°C for 4–6 hours.

-

Workup : Precipitation with ice-water and filtration.

Chlorination and Amine Substitution

The hydroxyl group at the C7 position is replaced with chlorine using phosphoryl chloride (POCl₃), forming a reactive chloro intermediate. This intermediate undergoes nucleophilic substitution with 4-methoxyphenethylamine to introduce the pyrrolidinedione moiety.

Critical Parameters :

-

POCl₃ Stoichiometry : 3 equivalents to ensure complete chlorination.

-

Substitution Solvent : Tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Table 2: Yield Comparison for Stepwise Synthesis

| Step | Yield Range | Key Factor |

|---|---|---|

| Di-keto condensation | 70–85% | Purity of di-keto starting material |

| Chlorination | 90–95% | Excess POCl₃ |

| Amine substitution | 65–75% | Temperature control |

Industrial-Scale Production Considerations

For large-scale manufacturing, continuous flow reactors have been employed to enhance reproducibility and reduce reaction times. Key adaptations include:

-

Automated Feed Systems : Precise dosing of POCl₃ and amines to minimize exothermic side reactions.

-

In-Line Purification : Integration of scavenger resins to remove excess reagents, improving product purity (>98%).

Table 3: Industrial vs. Laboratory Synthesis Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 1–10 kg |

| Reaction Time | 8–12 hours | 2–4 hours |

| Purity | 90–95% | 98–99% |

Functional Group Compatibility and Challenges

The presence of electron-withdrawing 4-chlorophenyl groups necessitates careful optimization to avoid premature dechlorination during high-temperature steps. Strategies include:

-

Low-Temperature Chlorination : Conducting POCl₃ reactions at 0°C to preserve aromatic chloro substituents.

-

Protective Group Chemistry : Temporary protection of the pyrrolidinedione carbonyls using tert-butyldimethylsilyl (TBDMS) groups during triazolopyrimidine functionalization.

Analytical Validation of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Characteristic singlet at δ 8.2–8.4 ppm for triazolopyrimidine protons.

-

¹³C NMR : Carbonyl signals at δ 170–175 ppm confirm pyrrolidinedione formation.

High-Resolution Mass Spectrometry (HRMS) :

-

Molecular ion peak at m/z 440.28 (C₂₁H₁₅Cl₂N₅O₂⁺) validates the target structure.

Q & A

Q. What established synthetic routes are available for synthesizing triazolo[1,5-a]pyrimidine derivatives with 2,5-pyrrolidinedione moieties?

- Methodological Answer: Two primary approaches are documented:

- Multi-component reactions (MCRs): Utilize 3-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate under catalytic iodine (I₂) and tert-butyl hydroperoxide (TBHP) oxidant in 1,4-dioxane, achieving yields up to 74% .

- Additive-assisted synthesis: Improved efficiency via additives (e.g., Ni(NO₃)₂ in ethanol) for coupling reactions with thiosemicarbazide derivatives, as seen in analogous triazolo-pyrimidine syntheses .

Characterization involves FT-IR, / NMR, mass spectrometry, and elemental analysis .

Q. How is the crystal structure of this compound resolved, and what insights does it provide?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Protocol: Crystals are grown via ethanol diffusion, and data collected using Bruker APEX2 detectors. Structures are solved with SHELXS97 and refined via SHELXL2014 .

- Key findings: The triazolo-pyrimidine core adopts a planar conformation, with 4-chlorophenyl substituents oriented perpendicularly, influencing π-π stacking and intermolecular interactions .

Advanced Research Questions

Q. How can researchers optimize low yields in triazolo[1,5-a]pyrimidine synthesis?

- Methodological Answer: Yield optimization involves systematic screening of catalysts, solvents, and oxidants:

- Catalysts: I₂ outperforms NIS, TBAI, or KI (e.g., 74% yield with I₂ vs. 37% with TBAI) .

- Solvents: Polar aprotic solvents (1,4-dioxane) enhance reactivity over DMF or toluene .

- Additives: Ni(NO₃)₂ in ethanol reduces byproduct formation during coupling steps .

Data Table:

| Catalyst | Oxidant | Solvent | Yield (%) |

|---|---|---|---|

| I₂ | TBHP | 1,4-Dioxane | 74 |

| TBAI | TBHP | 1,4-Dioxane | 37 |

| KI | TBHP | 1,4-Dioxane | 64 |

Q. What strategies resolve tautomeric ambiguities in triazolo-pyrimidine derivatives during structural characterization?

- Methodological Answer: Tautomerism in triazolo-pyrimidines arises from proton shifts between N1 and N2 positions. Solutions include:

- SC-XRD: Directly confirms tautomeric forms via bond-length analysis (e.g., C-N bond distances < 1.35 Å indicate double-bond character) .

- 2D NMR: HMBC correlations identify protonation sites .

- Computational modeling: DFT calculations predict stable tautomers by comparing Gibbs free energies .

Q. How do substituents (e.g., 4-chlorophenyl groups) influence the compound’s reactivity and biological activity?

- Methodological Answer:

- Electronic effects: Chlorine atoms enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura cross-coupling) .

- Biological relevance: Chlorophenyl groups improve lipophilicity, enhancing membrane permeability in antifungal or antitumor assays .

- Experimental validation: Compare activity of chlorophenyl-substituted derivatives vs. non-halogenated analogs in bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.